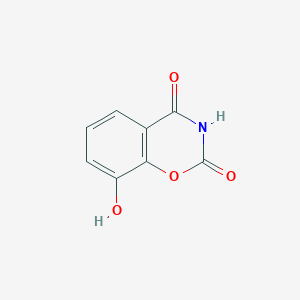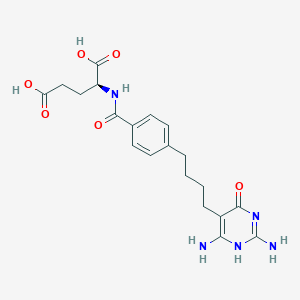
Dideazaacyclotetrahydrofolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dideazaacyclotetrahydrofolic acid (DDATHF) is a synthetic analog of the natural form of folic acid, which is essential for DNA synthesis and cell growth. DDATHF has been the subject of extensive scientific research due to its potential for use in cancer treatment.
Mecanismo De Acción
Dideazaacyclotetrahydrofolic acid inhibits DHFR by binding to the enzyme's active site. This prevents the enzyme from converting dihydrofolic acid to tetrahydrofolic acid, which is required for thymidylate synthesis. As a result, cancer cells cannot replicate their DNA and eventually die.
Biochemical and Physiological Effects
Dideazaacyclotetrahydrofolic acid has been shown to have minimal toxicity in normal cells and tissues. This is because normal cells can use folate from the diet to bypass the inhibition of DHFR by Dideazaacyclotetrahydrofolic acid. However, cancer cells have a higher demand for folate and are more sensitive to Dideazaacyclotetrahydrofolic acid. Dideazaacyclotetrahydrofolic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dideazaacyclotetrahydrofolic acid has several advantages for lab experiments. It is stable and can be stored for long periods of time. It is also water-soluble, which makes it easy to administer to cells in culture. However, Dideazaacyclotetrahydrofolic acid has some limitations. It is not effective against all types of cancer cells, and its efficacy can be affected by the presence of other drugs.
Direcciones Futuras
Future research on Dideazaacyclotetrahydrofolic acid could focus on its combination with other drugs to increase its efficacy. Dideazaacyclotetrahydrofolic acid could also be modified to improve its pharmacokinetic properties, such as its absorption and distribution in the body. Additionally, the use of Dideazaacyclotetrahydrofolic acid in combination with immunotherapy could be explored to enhance the immune response against cancer cells.
Conclusion
Dideazaacyclotetrahydrofolic acid is a synthetic analog of folic acid that has shown promise in cancer treatment. Its mechanism of action involves the inhibition of DHFR, which prevents cancer cells from dividing and growing. Dideazaacyclotetrahydrofolic acid has minimal toxicity in normal cells and tissues and has several advantages for lab experiments. Future research on Dideazaacyclotetrahydrofolic acid could lead to the development of more effective cancer therapies.
Métodos De Síntesis
Dideazaacyclotetrahydrofolic acid is synthesized through a multi-step process that involves the reduction of folic acid to dihydrofolic acid, followed by the deaza ring formation and the reduction of the remaining carbonyl group. The final product is purified through column chromatography. The synthesis method of Dideazaacyclotetrahydrofolic acid has been optimized to obtain high yields and purity.
Aplicaciones Científicas De Investigación
Dideazaacyclotetrahydrofolic acid has been extensively studied for its potential use in cancer treatment. Dideazaacyclotetrahydrofolic acid inhibits the activity of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of thymidylate, a precursor for DNA synthesis. By inhibiting DHFR, Dideazaacyclotetrahydrofolic acid prevents cancer cells from dividing and growing. Dideazaacyclotetrahydrofolic acid has been shown to be effective against various types of cancer cells, including breast, lung, and colon cancer cells.
Propiedades
Número CAS |
124656-55-9 |
|---|---|
Nombre del producto |
Dideazaacyclotetrahydrofolic acid |
Fórmula molecular |
C20H25N5O6 |
Peso molecular |
431.4 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[4-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)butyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H25N5O6/c21-16-13(18(29)25-20(22)24-16)4-2-1-3-11-5-7-12(8-6-11)17(28)23-14(19(30)31)9-10-15(26)27/h5-8,14H,1-4,9-10H2,(H,23,28)(H,26,27)(H,30,31)(H5,21,22,24,25,29)/t14-/m0/s1 |
Clave InChI |
LNUHUIPUTGDPDG-AWEZNQCLSA-N |
SMILES isomérico |
C1=CC(=CC=C1CCCCC2=C(NC(=NC2=O)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C1=CC(=CC=C1CCCCC2=C(N=C(NC2=O)N)N)C(=O)NC(CCC(=O)O)C(=O)O |
SMILES canónico |
C1=CC(=CC=C1CCCCC2=C(NC(=NC2=O)N)N)C(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




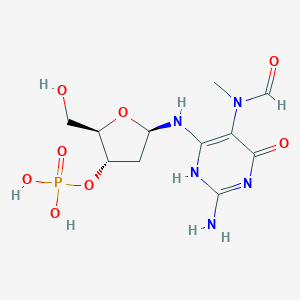
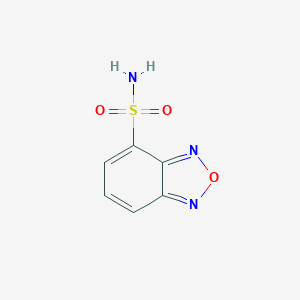
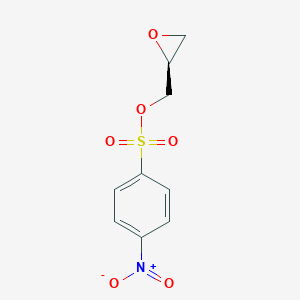
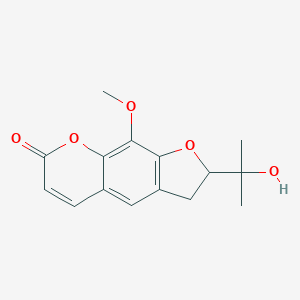

![4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B37927.png)

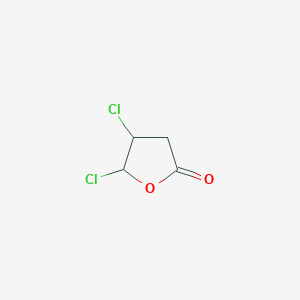
![5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one](/img/structure/B37933.png)

![7-[4-(Diethylamino)-2-methylphenyl]-7-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one](/img/structure/B37937.png)
![2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B37940.png)
